molecular formula C10H10ClFO3 B7992892 Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate

Cat. No.: B7992892
M. Wt: 232.63 g/mol
InChI Key: BERPEHQVESORFN-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyacetate (B1228835) Esters as a Class of Biologically Active Molecules

Phenoxyacetate esters are derivatives of phenoxyacetic acid and are recognized for their diverse biological activities. This class of compounds has been extensively studied, revealing a spectrum of potential applications. For instance, many phenoxyacetic acid derivatives are known for their herbicidal properties, effectively controlling the growth of broadleaf weeds. Beyond agriculture, research has explored their potential in medicine, with studies indicating activities such as anticancer, anti-inflammatory, and anti-mycobacterial effects. evitachem.comnih.govscispace.com The ester functional group, in particular, can influence the molecule's physicochemical properties, such as solubility and membrane permeability, which are crucial for its biological efficacy.

Significance of Halogen Substitution Patterns in Aryloxyacetic Acid Derivatives

The introduction of halogen atoms—such as chlorine, fluorine, bromine, or iodine—into the aromatic ring of aryloxyacetic acid derivatives has a profound impact on their biological activity. chemeo.com The nature, number, and position of these halogen substituents can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, influence how the molecule interacts with its biological target. bldpharm.com For example, the presence and position of chlorine atoms on the phenyl ring are known to be critical for the herbicidal activity of many commercial phenoxy herbicides. Similarly, in medicinal chemistry, halogenation is a common strategy to enhance the binding affinity of a drug candidate to its target receptor or enzyme, potentially leading to increased potency and selectivity. chemeo.com The specific 2-chloro-5-fluoro substitution pattern in Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate is a deliberate design element intended to modulate its biological profile.

Research Trajectories of this compound within Synthetic and Biological Chemistry

While extensive research on the broad class of halogenated phenoxyacetates is well-documented, specific academic studies focusing solely on this compound are limited. Its primary role appears to be as a synthetic intermediate or a building block for the creation of more complex molecules. evitachem.com Chemical suppliers list it as a research chemical, indicating its use in discovery laboratories. parchem.commdpi.com

The synthesis of this compound would typically follow established methods for phenoxyacetate ester formation, most notably the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogenated phenol (B47542) with an ethyl haloacetate in the presence of a base. evitachem.com

The biological research trajectory for this specific compound can be inferred from studies on its analogs. Given the known herbicidal properties of many chlorinated phenoxyacetates, it is plausible that this compound has been investigated for similar applications. scispace.com Furthermore, the presence of both chloro and fluoro substituents suggests potential exploration in medicinal chemistry, where such combinations are often used to fine-tune the pharmacological properties of a molecule. nih.gov

Overview of Academic Research Challenges and Opportunities for Novel Phenoxyacetate Derivatives

The development of novel phenoxyacetate derivatives presents both challenges and opportunities for the academic community. A primary challenge lies in achieving regioselective synthesis, particularly for polysubstituted aromatic rings, to produce the desired isomer with high purity. jocpr.com The synthesis of the starting halogenated phenols can also be complex.

However, these challenges are outweighed by the immense opportunities. There is a continuous demand for new herbicides with improved efficacy and better environmental profiles. nih.gov The exploration of novel halogen substitution patterns on the phenoxyacetate scaffold, such as that seen in this compound, offers a promising avenue for discovering next-generation agrochemicals. scispace.com

In the realm of medicinal chemistry, the phenoxyacetic acid core is a versatile scaffold for the design of new therapeutic agents. By systematically modifying the substitution pattern and the ester group, researchers can create libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. nih.govnih.gov The unique electronic properties conferred by the 2-chloro-5-fluoro substitution pattern could lead to compounds with novel mechanisms of action or improved selectivity.

Interactive Data Tables

Below are data tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1716-86-5
Molecular FormulaC10H10ClFO3
Molar Mass232.64 g/mol

Table 2: Synthesis of Phenoxyacetate Esters

Reaction TypeReactantsReagents/ConditionsProductReference
Williamson Ether Synthesis2-chloro-5-fluorophenol (B1586221), Ethyl chloroacetate (B1199739)Base (e.g., K2CO3), Solvent (e.g., Acetone), RefluxThis compoundInferred from evitachem.com
Steglich EsterificationPhenoxyacetic acid, PhenolsN,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylpyridin-4-amine (DMAP)Phenoxyacetate Esters nih.gov

Table 3: Biological Activities of Related Phenoxyacetate Derivatives

Compound ClassBiological ActivityExampleReference
Chlorinated PhenoxyacetatesHerbicidal2,4-Dichlorophenoxyacetic acid (2,4-D)
Halogenated Phenoxyacetic AcidsAnti-inflammatory (COX-2 inhibition)Novel phenoxyacetic acid derivatives nih.gov
Phenoxyacetic Acid AnalogsAnti-mycobacterialNovel phenoxy acetic acid analogs scispace.com
Phenoxyacetamide DerivativesAnticancerNovel phenoxy acetamide (B32628) derivatives evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPEHQVESORFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 2 Chloro 5 Fluoro Phenoxy Acetate and Analogues

Strategies for Phenoxy Ether Formation in Halogenated Aryl Systems

The central structural feature of Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate is the ether linkage between the halogenated phenyl ring and the acetate (B1210297) moiety. The formation of this aryl ether bond is a critical step in the synthesis. Two primary strategies dominate this field: the Williamson ether synthesis and the Ullmann condensation. organic-chemistry.orgwikipedia.org

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. gold-chemistry.orgmasterorganicchemistry.com It typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon bearing a suitable leaving group, such as a halide. wikipedia.orgyoutube.com In the context of phenoxyacetate (B1228835) synthesis, this involves the reaction of a substituted phenoxide with an alkyl halide, such as ethyl chloroacetate (B1199739). umb.edunih.gov For the reaction to be efficient, the alkyl halide should ideally be primary to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl ethers, among other products. organic-chemistry.orgwikipedia.org This method is particularly useful when the aryl halide is less reactive towards traditional nucleophilic aromatic substitution. wikipedia.org Historically, these reactions required stoichiometric amounts of copper and high temperatures (often over 200°C) in polar aprotic solvents. wikipedia.orgnih.gov However, significant progress has been made in developing modern catalytic systems. The introduction of soluble copper catalysts, often supported by ligands, has allowed the reaction to proceed under much milder conditions, broadening its scope and applicability in academia and industry. nih.govmdpi.com

FeatureWilliamson Ether SynthesisUllmann Condensation
Reaction Type SN2 Nucleophilic Substitution wikipedia.orgCopper-Catalyzed Cross-Coupling wikipedia.org
Nucleophile Phenoxide ion umb.eduPhenol (B47542) (reacts with Cu catalyst) nih.gov
Electrophile Alkyl halide (e.g., Ethyl chloroacetate) nih.govAryl halide (e.g., 1,2-dichloro-4-fluorobenzene) wikipedia.org
Catalyst Generally not required, but phase-transfer catalysts can be used.Copper (Cu(I) or Cu(II) salts, Cu metal, or nanoparticles) nih.govmdpi.com
Typical Conditions Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) at moderate temperatures. gold-chemistry.orgHigh temperatures (>160-210°C) for traditional methods; milder conditions (80-120°C) with modern ligand-assisted catalysts. wikipedia.orgnih.gov

One major pathway to the phenoxyacetate core involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this approach, a suitably activated aryl halide reacts with a nucleophile. libretexts.org For the synthesis of the target compound, this would involve the reaction of a di-halogenated fluoro-benzene (e.g., 1,2-dichloro-4-fluorobenzene) with a hydroxyacetate species.

The SNAr mechanism is distinct from SN1 and SN2 reactions and typically requires the aryl halide to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the halide). umb.edulibretexts.orglibretexts.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.orglibretexts.org In the case of this compound synthesis, the chlorine and fluorine atoms on the ring themselves act as electron-withdrawing groups, facilitating the substitution, although they are not as strongly activating as a nitro group. libretexts.org

The reaction proceeds in two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.orglibretexts.org

Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product. libretexts.org

The choice of leaving group is important; fluoride (B91410) is often the best leaving group in SNAr reactions, contrary to its status in SN2 reactions, because of its high electronegativity which strongly polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.

A common synthetic route to this compound first produces the corresponding carboxylic acid, 2-(2-chloro-5-fluoro-phenoxy)acetic acid. bldpharm.com The final step is then an esterification reaction.

Classic Fischer esterification, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (like sulfuric acid), is a potential method. However, a more common and often milder method for this specific transformation is alkylation of the carboxylate salt. This is essentially a Williamson ether synthesis-type reaction applied to a carboxylate nucleophile.

The process involves two steps:

Deprotonation: The 2-(2-chloro-5-fluoro-phenoxy)acetic acid is deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form the corresponding carboxylate salt.

Alkylation: The carboxylate salt then acts as a nucleophile, attacking an ethylating agent like ethyl bromide or ethyl iodide in an SN2 reaction to form the final ethyl ester product.

Selective Halogenation and Fluorination Methodologies

The synthesis of the required halogenated precursors, such as 2-chloro-5-fluorophenol (B1586221), relies on selective halogenation and fluorination methods. Introducing specific halogen atoms at desired positions on an aromatic ring is a fundamental challenge in organic synthesis.

Chlorination: Electrophilic aromatic substitution is the standard method for introducing chlorine onto a benzene (B151609) ring. This typically involves reacting the aromatic substrate with chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mt.com The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is often too reactive and difficult to control, leading to multiple substitutions and potential decomposition. mt.com Therefore, indirect methods are more common. The Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is a classic method for introducing a single fluorine atom. More modern methods include nucleophilic substitution on an aryl halide using a fluoride source (e.g., KF, CsF) or using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). Recently, enzymatic approaches using halogenase enzymes have emerged as highly selective and environmentally benign alternatives, capable of introducing halogens under mild conditions, though their industrial application is still developing. researchgate.netmanchester.ac.uk

For a molecule with the substitution pattern of 2-chloro-5-fluorophenol, the synthesis would likely start with a commercially available precursor where some of the halogens are already in place, and subsequent reactions would be chosen based on the directing effects of the existing groups to achieve the desired final arrangement.

Multi-Step Synthesis Pathways from Commercial Precursors

The industrial synthesis of this compound is a multi-step process designed for efficiency and cost-effectiveness. A plausible and common pathway starts with a readily available halogenated benzene derivative.

One likely route begins with 2-chloro-5-fluorophenol . This precursor contains the correct arrangement of the chloro and fluoro substituents relative to the hydroxyl group.

Step 1: Phenoxide Formation The 2-chloro-5-fluorophenol is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF) or acetone. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium or potassium 2-chloro-5-fluorophenoxide salt.

Step 2: Williamson Ether Synthesis The phenoxide salt is then reacted with ethyl chloroacetate (ClCH₂COOCH₂CH₃). nih.govnist.gov The phenoxide ion acts as a nucleophile and displaces the chloride ion from the alpha-carbon of the ethyl chloroacetate in an SN2 reaction. This single step forms the crucial ether bond and installs the ethyl acetate side chain.

The reaction mixture is typically heated to ensure a reasonable reaction rate. nih.gov After the reaction is complete, a standard workup procedure involving pouring the mixture into water, extracting the product with an organic solvent, and purifying via distillation or recrystallization affords the final product, This compound . nih.gov

An alternative pathway could begin with the carboxylic acid intermediate, 2-(2-chloro-5-fluorophenoxy)acetic acid . bldpharm.com This intermediate would first be synthesized, likely via the reaction of 2-chloro-5-fluorophenoxide with sodium chloroacetate, followed by acidification. The subsequent esterification with ethanol, catalyzed by an acid, would then yield the target molecule. google.com However, the direct route using ethyl chloroacetate is generally more atom-economical and efficient.

Chemo- and Regioselective Synthesis of Complex Phenoxyacetate Scaffolds

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to ensure high yields and purity. nih.gov

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of the 2-chloro-5-fluorophenol precursor, for example, the introduction of the chloro and fluoro groups must be directed to the correct positions on the aromatic ring. This is achieved by a careful sequence of reactions that leverages the ortho-, para-, or meta-directing influence of the substituents present at each stage. If starting from a molecule like 4-chlorofluorobenzene, nitration followed by reduction to the aniline, diazotization, and substitution with a hydroxyl group (Sandmeyer-type reaction) could be one of many potential routes to control the placement of the functional groups.

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. A key challenge in the synthesis of the target molecule is in the Williamson ether synthesis step. The nucleophile is the 2-chloro-5-fluorophenoxide, and the electrophile is ethyl chloroacetate. Ethyl chloroacetate has two electrophilic centers: the carbonyl carbon of the ester and the α-carbon bearing the chlorine. The phenoxide must selectively attack the α-carbon (SN2 reaction) rather than the carbonyl carbon (acylation). Fortunately, phenoxides are relatively soft nucleophiles and preferentially undergo SN2 reactions with α-halo esters, while attack at the harder ester carbonyl is less favorable under typical Williamson conditions. Furthermore, the starting aryl halide itself contains C-Cl and C-F bonds, but these are on an sp² hybridized carbon and are generally unreactive towards SN2 displacement, ensuring the reaction occurs selectively at the ethyl chloroacetate.

Methodological Innovations in Green Chemistry for Phenoxyacetate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com These principles can be applied to the synthesis of phenoxyacetates to improve sustainability. nih.govsemanticscholar.org

Key areas for green innovation include:

Catalysis: Moving from stoichiometric reagents to catalytic ones is a core principle of green chemistry. wjpmr.com In the context of phenoxy ether synthesis, this is exemplified by the evolution of the Ullmann reaction. Modern protocols use only catalytic amounts of copper, often with ligands that improve efficiency and allow for milder reaction conditions, thus saving energy and reducing metal waste. mdpi.comnih.gov

Solvent Selection: Many traditional organic reactions use volatile and often toxic organic solvents like DMF or nitrobenzene. wikipedia.org Green chemistry encourages the use of safer, more environmentally friendly solvents. This includes exploring the use of water, supercritical fluids, or biodegradable solvents derived from renewable resources. nih.govnih.gov For instance, some Williamson ether syntheses can be performed using phase-transfer catalysis, which can facilitate the reaction in a biphasic system, potentially reducing the need for large volumes of organic solvents. A method for synthesizing a related compound, 2-(2-chloroethoxy)acetic acid, uses water as a solvent. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com The direct synthesis of this compound from 2-chloro-5-fluorophenol and ethyl chloroacetate is a good example of high atom economy. The only significant byproduct is a simple salt (e.g., KCl or NaCl), whereas a multi-step process involving protection and deprotection steps would generate more waste.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. wjpmr.com The development of more active catalysts for reactions like the Ullmann condensation allows for lower reaction temperatures. nih.gov Similarly, the use of microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. semanticscholar.org

Use of Renewable Feedstocks and Biocatalysis: A long-term goal of green chemistry is to use renewable starting materials. wjpmr.com Furthermore, the use of enzymes, such as halogenases, for selective halogenation steps represents a significant advancement. researchgate.netmanchester.ac.uk These biocatalysts operate in water at mild temperatures and can offer unparalleled selectivity, avoiding the use of hazardous reagents and the formation of unwanted byproducts. manchester.ac.uk

Summary of Typical Reaction Conditions

Reaction StepReagents & CatalystSolventTemperatureKey Findings/Reference
Williamson Ether Synthesis Phenol, Alkyl Halide, K₂CO₃ButanoneRefluxA common lab procedure for synthesizing ethers from phenols. gold-chemistry.org
Ullmann Condensation (Modern) Phenol, Aryl Halide, Cu(I) salt, Ligand, Base (e.g., Cs₂CO₃)DMF / DMSO80 - 120°CLigand-assisted copper catalysis enables milder reaction conditions for C-O bond formation. nih.govmdpi.com
Esterification (via Alkylation) Carboxylic Acid Salt, Ethyl Chloroacetate, Base (K₂CO₃)DMFRefluxA standard method for synthesizing esters from carboxylates and alkyl halides. nih.gov
Esterification (Continuous Process) Monochloroacetic Acid, C₁-C₄ Alcohol, Acid Catalyst (<1 wt%)None (reagents act as solvent)155 - 165°CContinuous process for esterification of chloroacetic acid with lower alcohols is possible at high temperatures. google.com

Structure Activity Relationship Sar Studies for Optimized Biological Potency

Influence of Halogen Identity and Position on Biological Activity

The nature and position of halogen substituents on the phenoxy ring are critical determinants of the biological activity of phenoxyacetate (B1228835) herbicides. Generally, the presence of halogens is essential for high potency.

Research on analogous series of phenoxyacetic acids has demonstrated that both the type of halogen and its substitution pattern on the aromatic ring significantly affect herbicidal activity. For instance, studies on chlorophenoxyacetic acid derivatives have shown that the position and number of chlorine atoms influence their efficacy. fao.org The substitution of chlorine at the C2 and C4 positions of the phenoxy ring, as seen in the widely used herbicide 2,4-D, is known to be highly effective. In the case of Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate, the presence of a chlorine atom at the C2 position and a fluorine atom at the C5 position is a specific combination that modulates its activity. The introduction of a fluorine atom, with its high electronegativity and small size, can alter the electronic distribution and steric profile of the molecule, potentially leading to enhanced binding to the target protein.

The following table illustrates the general effect of halogen substitution patterns on the herbicidal activity of phenoxyacetic acid analogs, based on trends observed in the literature.

Table 1: Illustrative Herbicidal Activity of Halogenated Phenoxyacetic Acid Analogs This table is representative of general trends and not based on direct experimental data for the listed compounds.

Compound Substitution Pattern Relative Herbicidal Activity
Phenoxyacetic acid Unsubstituted Low
2-Chlorophenoxyacetic acid 2-Cl Moderate
4-Chlorophenoxyacetic acid 4-Cl Moderate-High
2,4-Dichlorophenoxyacetic acid 2,4-diCl High
2-Chloro-5-fluorophenoxyacetic acid 2-Cl, 5-F Expected to be active

Impact of Ester Group Modifications on Efficacy and Selectivity

The ester group in phenoxyacetate herbicides like this compound plays a crucial role in their formulation, absorption, and ultimately, their biological activity. While the free carboxylic acid is generally the active form of the herbicide within the plant, the esterified form offers several advantages. wikipedia.org

Esterification increases the lipophilicity of the molecule, which enhances its penetration through the waxy cuticle of plant leaves. mdpi.com Shorter alkyl esters, such as methyl and ethyl esters, are often more volatile than longer chain esters. The ethyl ester in the target compound provides a balance of volatility and lipophilicity, facilitating effective uptake. Once absorbed, the ester group is typically hydrolyzed by plant enzymes to release the active carboxylic acid.

The nature of the ester group can also influence the herbicide's selectivity. For example, the use of different esterifying alcohols can alter the rate of uptake and translocation within the plant, which can contribute to its selective action against certain weed species while leaving crops unharmed. wikipedia.org

Table 2: Influence of Ester Group on the Properties of Phenoxyacetate Herbicides This table illustrates general trends in the properties of phenoxyacetate esters.

Ester Group Relative Lipophilicity Relative Volatility Plant Cuticle Penetration
Methyl Moderate High Good
Ethyl Moderate-High Moderate Very Good
Butyl High Low Excellent
2-Butoxyethyl Very High Very Low Excellent

Role of Aromatic Ring Substituents on Target Binding and Biological Response

Substituents on the aromatic ring, beyond halogens, can significantly modulate the biological response of phenoxyacetate derivatives. These substituents can influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which are critical for its interaction with the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net For phenoxyacetate herbicides, QSAR models can predict the herbicidal activity of new derivatives based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., Hammett constants, partial atomic charges), steric (e.g., Taft steric parameters, molecular volume), and hydrophobic (e.g., logP). A typical QSAR equation for a series of phenoxyacetate derivatives might take the form:

log(1/C) = a(logP) + b(σ) + c(Es) + d

where:

log(1/C) is the biological activity (e.g., the negative logarithm of the concentration required for a certain effect).

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

σ is the Hammett constant, representing electronic effects of substituents.

Es is the Taft steric parameter, representing steric effects.

a, b, c, and d are constants determined by regression analysis.

Table 3: Common Descriptors Used in QSAR Models for Herbicidal Phenoxyacetates

Descriptor Type Example Descriptor Property Represented
Hydrophobic logP Lipophilicity, membrane permeability
Electronic Hammett constant (σ) Electron-donating/withdrawing nature of substituents
Electronic Dipole Moment Polarity of the molecule
Steric Molar Refractivity (MR) Molecular volume and polarizability
Topological Wiener Index Molecular branching

Stereochemical Aspects of Biological Activity in Phenoxyacetate Analogues

While this compound itself is not chiral, the principle of stereochemistry is highly relevant in the broader class of phenoxyalkanoic acid herbicides, particularly the phenoxypropionates. For instance, in compounds like dichlorprop (B359615) and mecoprop (B166265), the introduction of a methyl group on the alpha-carbon of the propionic acid side chain creates a chiral center. wikipedia.org

It has been well-established that the biological activity of these chiral herbicides is highly stereoselective. mdpi.com Typically, only one of the enantiomers, the (R)-enantiomer, exhibits significant herbicidal activity, while the (S)-enantiomer is often inactive or significantly less active. This stereoselectivity is a clear indication of a specific three-dimensional interaction with the target protein, where only the correctly oriented enantiomer can fit properly into the binding site to elicit a biological response. This highlights the importance of the spatial arrangement of atoms for biological activity in this class of compounds.

Environmental and Biological Degradation Pathways in Research Contexts

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic and Soil Systems

Hydrolysis is a primary chemical reaction that initiates the breakdown of phenoxy acid esters in aquatic environments. nih.gov This process involves the cleavage of the ester bond, leading to the formation of the corresponding phenoxyacetic acid. The rate of this degradation is significantly influenced by the pH and temperature of the water. nih.gov Generally, hydrolysis is accelerated at higher temperatures and in alkaline conditions. nih.gov For instance, the half-life of 2,4-D butoxyethyl ester is dramatically reduced from 26 days at pH 6 to just 0.6 hours at pH 9. nih.gov

Photolysis , or degradation by sunlight, also plays a role in the breakdown of phenoxy acids, particularly in shallow and well-insolated waters. nih.gov The efficiency of photolytic degradation is dependent on the specific form of the compound being broken down. nih.gov The presence of certain substances, like iron complexes, can assist in the photodegradation process. nih.gov Research on the herbicide 2,4-dichlorophenoxybutanoic acid (2,4-DB) has shown that its photodegradation is facilitated in the presence of Fe(III) complexes, with reactive oxygen species, primarily the hydroxyl radical, being responsible for the breakdown. nih.gov The primary products of this photolysis include hydroxylated compounds and those resulting from the loss of the aliphatic tail and the opening of the benzene (B151609) ring. nih.gov

Microbial Degradation of Phenoxyacetate (B1228835) Compounds

Microbial decomposition is a key factor in lowering the concentration of phenoxy acids in water. nih.gov The effectiveness of this biodegradation is determined by the composition of the microbial community, oxygen levels, and the properties of the phenoxy acid itself. nih.gov

While specific microbial strains responsible for the degradation of ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate are not extensively documented in the provided search results, the broader class of phenoxyacetic acid herbicides is known to be degraded by various microorganisms. The persistence of these compounds in the environment has led to the evolution of microbes that can utilize them as a source of carbon and energy. nih.gov For example, Escherichia coli, a bacterium commonly found in various environments, has demonstrated the ability to catabolize several aromatic compounds. nih.gov The degradation of such chemicals is primarily accomplished by microorganisms, which is vital for the Earth's carbon cycle. nih.gov

The microbial degradation of phenoxyacetate compounds involves key enzymatic reactions. One crucial step is the ether cleavage of the aromatic ether bond. rsc.orgnih.gov In some bacteria, this process is carried out by a series of enzymes. For example, in Sphingobium sp. SYK6, the cleavage of the β-O-4-aryl ether linkage in lignin, a complex aromatic polymer, is thought to involve a Cα-dehydrogenase (LigD), a β-etherase (LigF), and a glutathione (B108866) lyase (LigG). rsc.org

Following or preceding ether cleavage, aromatic ring hydroxylation is another critical step in the degradation pathway. nih.gov This process introduces hydroxyl groups onto the aromatic ring, making it more susceptible to further breakdown. nih.gov Various enzymes, including cytochrome P450 monooxygenases and peroxidases, can catalyze this reaction. nih.gov The selective hydroxylation of aromatic compounds is a significant area of research due to its importance in detoxification and synthesis. nih.gov

Metabolism in Plant Systems (e.g., conjugation, hydroxylation)

Plants can metabolize phenoxyacetic acid herbicides through several pathways, which often determines the selectivity between tolerant crops and susceptible weeds. When applied as an ester, the compound is typically metabolized in the plant to its parent acid, which is the active herbicidal form. wikipedia.org

Key metabolic processes in plants include:

Hydroxylation : This reaction, often an initial step, can detoxify the herbicide. nih.gov For example, the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) is hydroxylated at the methyl group in callus cells of Phaseolus vulgaris. nih.gov

Conjugation : Following initial modifications like hydroxylation, the herbicide or its metabolites can be conjugated with plant constituents such as sugars (forming glycosides), amino acids, or proteins. nih.govucanr.edu This process generally further detoxifies the compound and facilitates its storage or compartmentalization within the plant, often in the cell vacuole. ucanr.edu

Side-chain degradation : In some cases, the aliphatic side chain of the phenoxyacetic acid can be shortened through processes like β-oxidation. For instance, the herbicide 2,4-DB is converted to the more active 2,4-D in susceptible plants through this pathway.

The ability of a plant to rapidly metabolize a herbicide is often the basis for its tolerance.

Research on Factors Influencing Degradation Rates (e.g., pH, microbial community)

Several environmental factors have been shown to influence the degradation rates of phenoxyacetate compounds.

pH : As mentioned earlier, pH plays a crucial role in the hydrolytic degradation of phenoxyacetate esters, with higher pH levels generally leading to faster breakdown. nih.govresearchgate.net The rate of photolytic degradation can also be influenced by pH. researchgate.net

Microbial Community : The qualitative and quantitative composition of the microbial population is a determining factor in the rate of biodegradation. nih.gov The presence of specific microbial consortia adapted to degrading these compounds can significantly enhance their removal from the environment. nih.govnih.gov

Oxygen Levels : The availability of oxygen can be a limiting factor for the aerobic biodegradation of these compounds. nih.gov For instance, the degradation of mecoprop (B166265) in bottom sediments was stimulated by the addition of oxygen. nih.gov

Temperature : Higher temperatures generally increase the rate of hydrolytic degradation. nih.gov

Moisture Content and Soil Type : In soil systems, factors such as moisture content and the nature of the reaction surface can influence photodecomposition. collectionscanada.gc.ca

Advanced Computational and Spectroscopic Characterization in Academic Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of phenoxyacetate (B1228835) derivatives. rsc.org These computational methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that are difficult to measure experimentally. orientjchem.org

Detailed research on related phenoxyacetic acids and esters demonstrates the power of DFT in elucidating molecular properties. orientjchem.orgmdpi.com Calculations are typically performed using specific basis sets, such as B3LYP/6-311++g(d,p), to obtain optimized geometries and predict vibrational frequencies, which show good agreement with experimental FT-IR and Raman spectra. orientjchem.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. nih.govphyschemres.org A smaller energy gap suggests higher reactivity. These calculations also help in determining global chemical reactivity descriptors such as hardness, softness, and absolute electronegativity, which provide a quantitative measure of the molecule's stability and reactivity. physchemres.org For instance, analysis of similar structures reveals that the HOMO and LUMO are often localized across the molecule's core structure, and the energy gap can be calculated to predict electronic transitions, which can then be correlated with experimental UV/Vis spectra. mdpi.comnih.gov

| Absolute Electronegativity (χ) | Tendency to attract electrons | Provides insight into the molecule's bonding characteristics. physchemres.org |

These theoretical investigations are crucial for predicting reaction pathways and designing new molecules with desired properties prior to undertaking extensive and costly experimental work. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of "Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate" as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand (the small molecule) might bind to the active site of a protein target and the stability of this interaction over time. nih.gov

Molecular docking studies on related compounds, such as the precursor 2-chloro-5-fluoro phenol (B47542), have been performed to assess their binding affinity against various protein targets, like Staphylococcus aureus Tyrosyl-tRNA synthetase. nih.gov The process involves generating a three-dimensional conformation of the ligand and placing it into the binding pocket of a receptor protein whose structure has been determined experimentally (e.g., via X-ray crystallography). nih.gov Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. nih.gov

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. nih.gov

Aromatic Interactions: Including π-π stacking between aromatic rings of the ligand and protein residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions. crystalpharmatech.com

Following docking, MD simulations can be used to assess the dynamic stability of the predicted ligand-protein complex. mdpi.com By simulating the movements of atoms over time, MD provides insights into conformational changes and the persistence of key intermolecular interactions, offering a more realistic view of the binding event in a solvated environment. mdpi.com

Table 2: Typical Workflow for Molecular Docking and Dynamics Simulation

Step Description Objective
1. Preparation Obtain 3D structures of the ligand (e.g., this compound) and the target protein. Add charges and hydrogen atoms. Prepare molecules for simulation.
2. Docking Place the ligand into the defined binding site of the protein using a docking algorithm (e.g., AutoDock Vina). Predict the most likely binding pose and estimate binding affinity. nih.gov
3. Scoring Rank the predicted poses using a scoring function that calculates binding energy. Identify the most stable and energetically favorable binding mode. nih.gov
4. Analysis Visualize and analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) in the best-ranked pose. Understand the molecular basis of binding.

| 5. MD Simulation | Place the docked complex in a simulated physiological environment (water, ions) and run a simulation for a set period (e.g., nanoseconds). | Evaluate the stability of the binding pose and interactions over time. mdpi.com |

These simulations are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing based on their predicted interactions with specific biological targets. nih.gov

Spectroscopic Analysis in Elucidating Reaction Mechanisms and Intermediates (e.g., in situ NMR, IR, MS)

The synthesis of "this compound" and the elucidation of its reaction mechanisms are heavily reliant on spectroscopic techniques. In situ methods, which monitor the reaction as it happens, are particularly powerful for identifying transient intermediates and understanding reaction kinetics. youtube.comou.edu

In situ Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy is a valuable tool for tracking the progress of reactions in real-time. rsc.org For the synthesis of a phenoxyacetate, this technique can monitor the consumption of the starting phenol and the formation of the ester product by observing changes in characteristic vibrational bands. For example, the disappearance of the broad O-H stretching band of the phenol and the appearance of the strong C=O stretching band of the ester group, along with changes in the C-O-C ether stretching region, provide direct kinetic data. unito.itsemanticscholar.org This allows for process optimization without the need for manual sampling and analysis. rsc.org

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. nih.gov By conducting a reaction directly within an NMR tube, it is possible to track the transformation of reactants into products. Changes in the chemical shifts and signal intensities of specific protons (¹H NMR) or carbon atoms (¹³C NMR) can identify the formation of intermediates and byproducts, offering deep mechanistic insights. nih.gov For example, monitoring the aromatic and aliphatic regions of the ¹H NMR spectrum would reveal the conversion of the starting materials into the final phenoxyacetate ester.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is essential for identifying the final product and any intermediates or byproducts formed during the reaction. nih.govnih.gov The technique works by ionizing molecules and measuring their mass-to-charge ratio, which provides the molecular weight of the components. The fragmentation pattern observed in the mass spectrum can further help in confirming the structure of the compound. nist.gov

Table 3: Application of Spectroscopic Techniques in Reaction Analysis

Technique Type of Information Provided Application to Phenoxyacetate Synthesis
In situ IR Functional group transformation, reaction kinetics Monitors disappearance of phenolic O-H and appearance of ester C=O and C-O-C bands in real-time. rsc.orgunito.it
In situ NMR Structural elucidation of species in solution, quantification Tracks changes in proton and carbon chemical shifts to follow reactant consumption and product formation, identifying intermediates. nih.gov

| MS | Molecular weight determination, structural fragmentation patterns | Confirms the molecular weight of "this compound" and identifies any reaction byproducts. nih.govnist.gov |

Crystallographic Studies of Phenoxyacetate Co-crystals and Complexes (if available)

While specific crystallographic data for "this compound" is not widely available, the study of related phenoxyacetate structures via single-crystal X-ray diffraction provides a framework for understanding its potential solid-state properties. researchgate.net Crystallography determines the precise three-dimensional arrangement of atoms in a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Phenoxyacetates have the potential to form co-crystals, which are crystalline structures containing the primary molecule and a neutral co-former held together by non-covalent interactions like hydrogen bonding or π-stacking. crystalpharmatech.comresearchgate.net Forming co-crystals can modify the physicochemical properties of a compound, such as solubility and stability. researchgate.net Research on dichlorophenoxyacetic acids has shown they form co-crystals with various bases, where the conformation of the phenoxyacetate side chain can vary. researchgate.net

A crystallographic study of a phenoxyacetate derivative would yield precise data on its solid-state conformation and packing. For example, the crystal structure of ethyl 2-(4-chloro-3-methylphenoxy)acetate revealed that the molecule adopts an extended conformation and forms dimers through C-H···O hydrogen bonds. researchgate.net If a crystal structure for "this compound" were determined, it would provide similar critical data.

Table 4: Example Crystallographic Data from a Related Phenoxyacetate researchgate.net

Parameter Description Example Value (for Ethyl 2-(4-chloro-3-methylphenoxy)acetate)
Crystal System One of the seven crystal systems describing the lattice symmetry. Triclinic
Space Group Describes the symmetry of the unit cell. P-1
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 7.0296 Å, b = 8.3258 Å, c = 10.6552 Å, α = 106.031°, β = 92.977°, γ = 110.489°
Volume (V) The volume of the unit cell. 553.75 ų
Molecules per Unit Cell (Z) The number of molecules within one unit cell. 2

| Key Interactions | Dominant non-covalent forces holding the crystal lattice together. | C-H···O hydrogen bonds forming inversion-related dimers. |

Such crystallographic information is fundamental for crystal engineering, polymorph screening, and understanding the solid-state behavior of the compound.

Applications As Chemical Probes and Building Blocks in Interdisciplinary Research

Utilization in Agrochemical Research for Herbicide Development

The phenoxyacetic acid class of compounds has long been a cornerstone of herbicide development, with chlorinated derivatives being widely used to control broadleaf weeds. nih.gov The introduction of a fluorine atom into the molecular structure of agrochemicals can lead to significant changes in their herbicidal properties, often enhancing their efficacy. nih.gov

Research into heterocyclicoxy phenoxy propanoic acid derivatives has shown that these compounds can exhibit excellent herbicidal activity against various grass weeds. scispace.com For instance, derivatives of 2-[4-(2-quinoxalinyloxy)phenoxy]propanoic acid have demonstrated potent activity against both annual and perennial grasses with minimal damage to broadleaf crops. scispace.com One such compound, Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate, has been effective in field trials at rates as low as 0.05-0.15 kg a.i./ha for annual grasses. scispace.com

While specific herbicidal activity data for Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate is not extensively documented in publicly available literature, its structural similarity to known potent herbicides suggests its potential as a valuable compound in agrochemical research. The presence of both chlorine and fluorine on the phenoxy ring is a common feature in modern herbicides. A complex herbicidal compound, ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate, which contains the 2-chloro-4-fluoro-phenoxy moiety, highlights the importance of this substitution pattern in developing new herbicidal agents. google.com

The general mode of action for many phenoxy herbicides involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weed. The specific biological effects can be influenced by the type and position of halogen substituents on the aromatic ring. nih.gov

Table 1: Examples of Structurally Related Herbicidal Compounds

Compound Name Target Weeds Crop Selectivity
Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate Annual and perennial grasses (e.g., Echinochloa crus-galli, Digitaria sanguinalis) Broadleaf crops (e.g., soybean, cotton, sugar beet) scispace.com
2,4-Dichlorophenoxyacetic acid (2,4-D) Broadleaf weeds Cereals, turf, and other grasses nih.govaaem.pl
(4-chloro-2-methyl) phenoxyacetic acid (MCPA) Broadleaf weeds Cereals and grassland nih.govaaem.pl

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. The chloro and fluoro substituents on the aromatic ring also provide sites for further chemical modification.

The synthesis of phenoxyacetic acid derivatives often involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate. mdpi.comevitachem.com For example, the synthesis of a positional isomer, Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate, is achieved by reacting 3-chloro-2-fluorophenol (B1350553) with ethyl chloroacetate (B1199739) in the presence of a base. evitachem.com This straightforward synthesis makes these compounds readily accessible as starting materials for more elaborate molecular architectures.

The chemical reactivity of this compound allows for several types of transformations:

Nucleophilic Substitution: The chlorine atom on the aromatic ring can potentially be replaced by various nucleophiles, enabling the introduction of new functional groups. evitachem.com

Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in the synthesis of biologically active molecules. mdpi.com

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. evitachem.com

A notable application of a structurally similar intermediate is in the synthesis of the complex herbicide ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate, which contains the 2-chloro-4-fluoro-phenoxy moiety. google.com The synthesis of such a molecule would likely involve a multi-step process where a compound like this compound or its corresponding acid could serve as a key building block.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Product Type
Ester Hydrolysis Aqueous NaOH or KOH, followed by acidification Carboxylic Acid
Amide Formation 1. Ester Hydrolysis2. Amine, coupling agent (e.g., DCC, EDC) Amide
Reduction Lithium aluminum hydride (LiAlH₄) in ether or THF Primary Alcohol

Exploration as Lead Compounds for Diverse Biological Activities (beyond initial intended use, e.g., enzyme inhibition in plant pathways, not human clinical)

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, known to interact with various biological targets. Halogenated derivatives, in particular, have been shown to exhibit a range of enzyme inhibitory activities.

Studies on phenylacetic acid analogs have demonstrated that the presence of halogens such as chlorine or bromine at specific positions can lead to strong inhibition of enzymes like isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum. nih.gov Fluorine substitution has also been shown to cause inhibition, although to a lesser extent in this specific study. nih.gov

While research directly linking this compound to the inhibition of plant-specific enzymes is not widely published, the broader class of phenoxyacetic acid derivatives has been investigated for such activities. For example, aryloxyphenoxypropionates, a class of herbicides, are known to target and inhibit the acetyl-coenzyme A carboxylase (ACCase) enzyme in the chloroplasts of monocotyledonous plants. researchgate.net

The structural features of this compound make it a candidate for screening against various plant enzymes. The combination of the phenoxyacetic acid core with specific halogenation patterns could lead to the discovery of novel inhibitors for enzymes involved in essential plant metabolic pathways. Such inhibitors could serve as lead compounds for the development of new herbicides with novel modes of action.

Table 3: Examples of Enzyme Inhibition by Structurally Related Compounds

Compound Class Enzyme Target Context
Halogenated Phenylacetic Acids Isopenicillin N synthase (IPNS), Acyl-CoA:6-APA acyltransferase (AT) Fungal (Penicillium chrysogenum) enzyme inhibition nih.gov
Aryloxyphenoxypropionates Acetyl-coenzyme A carboxylase (ACCase) Plant (monocot) herbicide mode of action researchgate.net
Substituted Benzyloxyphenylacetic Acids Aldose Reductase Medicinal chemistry (not plant-specific) nih.gov

Development of Novel Materials and Functional Molecules from Phenoxyacetate (B1228835) Scaffolds

The phenoxyacetate scaffold, with its aromatic and ester functionalities, presents opportunities for the development of novel materials and functional molecules. The ester group can be utilized in polymerization reactions, such as polycondensation, to create polyesters with specific properties endowed by the halogenated phenoxy moiety.

While the direct use of this compound in materials science is not extensively documented, the general class of phenoxyacetic acids and their derivatives can be envisioned as monomers or precursors for functional polymers. The presence of chlorine and fluorine atoms can impart desirable properties to the resulting materials, such as thermal stability, flame retardancy, and altered solubility characteristics.

For instance, phenoxyacetic acid derivatives can be incorporated into polymer backbones or used as side-chain functional groups to modify the properties of existing polymers. The synthesis of oxygenated polymers, including polycarbonates and polyesters, is an active area of research, with a focus on creating materials with controlled stereochemistry and properties. bath.ac.uk The introduction of a halogenated phenoxy group into such polymers could lead to materials with unique optical, electronic, or surface properties.

Furthermore, the ability to derivatize the phenoxyacetate structure allows for the creation of a library of functional molecules. These molecules could be explored for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as components of functional coatings. The synthesis of new sulphonamide phenoxyacetic derivatives is one example of how this scaffold can be elaborated to create novel compounds with potential applications in various fields. researchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate, and how is reaction completion monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A procedure analogous to ethyl 2-(4-chlorophenoxy)acetate involves refluxing 2-chloro-5-fluorophenol with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base (8 hours, monitored by TLC with hexane:ethyl acetate [3:1]) . Reaction completion is confirmed by TLC, followed by extraction with ether, washing with sodium hydroxide, and solvent removal. GC-MS or elemental analysis (within 0.5% theoretical values) ensures purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via TLC (hexane:ethyl acetate systems) and quantified using GC-MS . Structural confirmation employs 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX programs ) resolves bond lengths/angles and validates stereochemistry.

Q. What are the primary hydrolysis products of this compound, and how are they characterized?

  • Methodological Answer : Hydrolysis under acidic or basic conditions yields 2-(2-chloro-5-fluoro-phenoxy)acetic acid. The reaction is monitored by pH adjustment and extraction. The product is characterized via melting point analysis, NMR, and HPLC. Comparative studies with similar esters (e.g., ethyl 2-(4-chloro-phenoxy)acetate) highlight substituent effects on hydrolysis rates .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/fluoro substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of Cl/F substituents activates the phenoxy ring for nucleophilic attack. Advanced studies compare reaction kinetics with analogs (e.g., ethyl 2-(5-amino-4-fluoro-phenoxy)acetate ) using DFT calculations to map electronic effects. Solvent polarity (e.g., acetone vs. DMF) and base strength (K2_2CO3_3 vs. NaH) are optimized to mitigate steric hindrance from ortho-substituents .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations). Researchers standardize protocols using SAR studies:
  • Step 1 : Synthesize analogs with systematic substituent changes (e.g., replacing Cl with Br or amino groups) .
  • Step 2 : Test in vitro/in vivo models under controlled conditions (e.g., enzyme inhibition assays).
  • Step 3 : Use molecular docking to correlate activity with binding affinity (e.g., halogen bonding with target receptors) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties stem from the compound’s low melting point and flexibility. Strategies include:
  • Slow evaporation from ethyl acetate/petroleum ether mixtures .
  • Using SHELXD for phase problem resolution in X-ray studies .
  • Analyzing π-π stacking and C-H···O interactions to stabilize crystal packing .

Q. How does the compound’s stability under oxidative/reductive conditions impact its application in medicinal chemistry?

  • Methodological Answer : The amino group (if present in derivatives) is prone to oxidation, forming nitro derivatives, while Cl/F substituents resist reduction. Stability is assessed via:
  • Cyclic voltammetry to map redox potentials.
  • Forced degradation studies (e.g., H2_2O2_2/NaBH4_4 treatments) followed by LC-MS to identify degradation pathways .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives?

  • Methodological Answer : Variations in biological assays (e.g., IC50_{50} values) often result from:
  • Impurity profiles : Trace byproducts (e.g., hydrolysis residues) may interfere. Purity must exceed 98% (HPLC) .
  • Species-specific metabolism : Metabolite profiling (e.g., liver microsome assays) identifies active/inactive forms.
  • Synergistic effects : Co-administered compounds in extracts may enhance or mask activity .

Structural and Mechanistic Insights

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Transition states for substitution reactions, comparing Cl vs. F leaving-group abilities.
  • Solvent effects (e.g., acetone’s polarity) on reaction thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.